4-(2,4-Difluorophenyl)-2-methyl-1-butene

Description

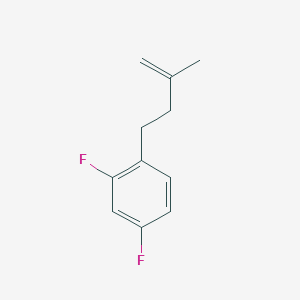

4-(2,4-Difluorophenyl)-2-methyl-1-butene is an organofluorine compound featuring a butene backbone substituted with a methyl group at position 2 and a 2,4-difluorophenyl group at position 2. The difluorophenyl moiety introduces electron-withdrawing effects, which influence the compound’s reactivity and stability.

Properties

IUPAC Name |

2,4-difluoro-1-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFQETFYDBDKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)-2-methyl-1-butene typically involves the reaction of 2,4-difluorobenzyl chloride with 2-methyl-1-butene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)-2-methyl-1-butene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-(2,4-difluorophenyl)-2-methyl-1-butanol or 4-(2,4-difluorophenyl)-2-methyl-1-butanone.

Reduction: Formation of 4-(2,4-difluorophenyl)-2-methylbutane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2,4-Difluorophenyl)-2-methyl-1-butene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(2,6-Dichlorophenyl)-2-methyl-1-butene

- Structural Differences : Replaces fluorine atoms with chlorine at positions 2 and 6 on the phenyl ring.

- Impact on Properties : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may reduce electrophilic substitution reactivity. This could enhance thermal stability but lower solubility in polar solvents .

- Applications : Chlorinated analogs are often used in pesticidal agents due to their prolonged environmental persistence .

4-(2,5-Difluorophenyl)-1-butene

- Structural Differences : Lacks the methyl group at position 2 and has fluorine at positions 2 and 5 (vs. 2,4 in the target compound).

Halogen and Core Structure Variations

4-(3,4-Dichlorophenyl)-2-methyl-1-butene

- Structural Differences : Substitutes fluorine with chlorine at positions 3 and 4 on the phenyl ring.

- Impact on Properties : Chlorine’s inductive effect may decrease the compound’s susceptibility to nucleophilic attack compared to fluorine-substituted analogs. This compound was discontinued, suggesting challenges in synthesis or stability .

4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid

- Structural Differences : Replaces the butene chain with a pyridine ring and introduces a carboxylic acid group.

- These features make it suitable for coordination chemistry or as a ligand in catalysis .

Complex Multi-Substituted Analogs

(E/E)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene

- Structural Differences : Incorporates additional substituents (chloroethoxy, hydroxyphenyl) and a second phenyl group.

- Impact on Properties : The hydroxyl and chloroethoxy groups significantly enhance solubility in aqueous media. The extended conjugation may shift UV-Vis absorption profiles, relevant for photochemical applications .

Data Tables for Comparative Analysis

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in this compound enhances the electrophilicity of the butene chain, favoring addition reactions. Chlorinated analogs exhibit slower reaction kinetics due to Cl’s lower electronegativity .

- Synthetic Challenges : Discontinuation of 4-(3,4-Dichlorophenyl)-2-methyl-1-butene highlights the sensitivity of halogenated compounds to side reactions, underscoring the need for optimized protocols in handling such derivatives .

Biological Activity

4-(2,4-Difluorophenyl)-2-methyl-1-butene is an organic compound characterized by a difluorophenyl group attached to a butene chain. Its unique structure imparts specific chemical properties that are of interest in various biological applications. This article reviews the biological activity of this compound, including its potential antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F2, with a molecular weight of approximately 182.22 g/mol. The compound features a carbon-carbon double bond between the second and third carbon atoms of the butene chain, along with a methyl group on the second carbon. This structural configuration enhances its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways. The difluorophenyl group enhances the compound's binding affinity to certain enzymes involved in cancer progression, potentially leading to inhibited tumor growth.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluorophenyl moiety can enhance binding affinity to enzymes or receptors, modulating various biological pathways. The exact targets and pathways remain to be fully elucidated but may include:

- Enzyme inhibition : Interference with key metabolic enzymes.

- Receptor modulation : Alteration of receptor activity involved in cell signaling.

- Cell membrane interaction : Disruption of microbial cell membranes leading to increased permeability and cell death.

Comparison with Similar Compounds

The following table compares this compound with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 4-(3,4-Difluorophenyl)-2-methyl-1-butene | Difluorinated phenyl group | Enhanced lipophilicity; potential for similar activities |

| 4-(3-Fluorophenyl)-2-methyl-1-butene | One fluorine atom on phenyl | Less potent due to reduced lipophilicity |

| 4-(Phenyl)-2-methyl-1-butene | No fluorine substituents | Lacks enhanced reactivity from fluorination |

This comparison highlights the unique aspects of this compound that contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial effects against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

- Anticancer Activity : In cancer research, this compound was found to induce apoptosis in breast cancer cell lines through activation of caspase pathways, highlighting its therapeutic potential in oncology.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with specific kinases involved in cell signaling pathways related to cancer progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.